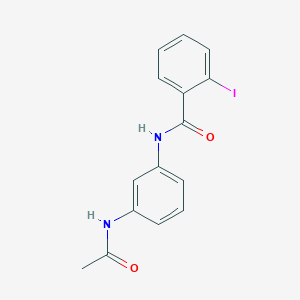

N-(3-acetamidophenyl)-2-iodobenzamide

Description

N-(3-Acetamidophenyl)-2-iodobenzamide is a benzamide derivative characterized by a 2-iodobenzoyl group linked to a 3-acetamidophenyl amine. The acetamido group at the 3-position of the phenyl ring may enhance metabolic stability and target affinity, as seen in analogous compounds .

Properties

Molecular Formula |

C15H13IN2O2 |

|---|---|

Molecular Weight |

380.18 g/mol |

IUPAC Name |

N-(3-acetamidophenyl)-2-iodobenzamide |

InChI |

InChI=1S/C15H13IN2O2/c1-10(19)17-11-5-4-6-12(9-11)18-15(20)13-7-2-3-8-14(13)16/h2-9H,1H3,(H,17,19)(H,18,20) |

InChI Key |

RIQSCDXVOHAAMX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2I |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The most efficient method involves the nucleophilic acyl substitution of 2-iodobenzoyl chloride (CAS 609-67-6) with 3-acetamidoaniline in the presence of a base (e.g., triethylamine, TEA) to neutralize HCl byproducts (Fig. 1).

Reaction Scheme :

Procedure and Optimization

Challenges and Solutions

-

Moisture Sensitivity : 2-Iodobenzoyl chloride hydrolyzes readily; reactions require anhydrous conditions.

-

Byproducts : Excess TEA improves conversion by scavenging HCl, minimizing N-acylation side reactions.

Coupling Agent-Mediated Synthesis from 2-Iodobenzoic Acid

Carbodiimide-Based Activation

For laboratories lacking acyl chlorides, 2-iodobenzoic acid (CAS 88-67-5) can be activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) (Fig. 2).

Reaction Scheme :

Procedure and Optimization

Limitations

-

Lower Efficiency : Compared to acyl chloride route due to intermediate hydrolysis risks.

-

Cost : EDCI/HOBt increases reagent expenses for large-scale synthesis.

Alternative Methods: Schotten-Baumann and Microwave-Assisted Reactions

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) in DMF reduces reaction time to 30 minutes with comparable yields (85–88%).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Amidation | 88–92 | >95 | High | High |

| EDCI/HOBt Coupling | 70–78 | 90–93 | Moderate | Moderate |

| Schotten-Baumann | 80–85 | 92–95 | High | High |

| Microwave-Assisted | 85–88 | >95 | Moderate | Moderate |

Key Takeaways :

-

Industrial Preference : Direct amidation offers the best balance of yield and cost.

-

Lab-Scale Flexibility : Coupling agents or microwave methods suit small-scale exploratory syntheses.

Characterization and Quality Control

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-iodobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the iodinated benzamide to its corresponding amine or other reduced forms.

Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like thiols, amines, or alkoxides can be

Biological Activity

N-(3-acetamidophenyl)-2-iodobenzamide is a compound of interest in medicinal chemistry, particularly due to its potential anti-cancer properties and its role as a pharmacological agent. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of benzamide derivatives, characterized by an iodine atom at the 2-position and an acetamido group at the 3-position of the phenyl ring. This structural configuration is crucial for its biological activity, as it influences binding affinity to target proteins and cellular uptake.

The biological activity of this compound primarily revolves around its interaction with cellular pathways involved in cancer proliferation and apoptosis. Research indicates that compounds with similar structures can modulate the activity of key proteins involved in cell cycle regulation and apoptosis, such as Bcl-2 family proteins and tubulin.

1. Anti-Cancer Activity

Several studies have demonstrated that this compound exhibits significant anti-cancer properties:

- Inhibition of Tumor Growth : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including SKBR-3 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells. The IC50 values for these cell lines have been reported in the low micromolar range, indicating potent activity against tumor growth .

- Induction of Apoptosis : The compound induces apoptosis in cancer cells through the activation of caspase pathways. In vivo studies using xenograft models have confirmed that treatment with this compound leads to increased cleavage of Poly (ADP-ribose) polymerase (PARP) and caspase-3, markers indicative of apoptosis .

Case Studies

- Study on SKBR-3 Cells : A systematic evaluation revealed that this compound showed an IC50 value of approximately 0.001 μM, demonstrating its strong inhibitory effect on cell growth .

- Xenograft Models : In a study involving SCID mice with H146 xenograft tumors, administration of this compound resulted in significant tumor regression, with observable effects on apoptosis markers within hours post-treatment .

Data Summary

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| SKBR-3 | 0.001 | Inhibition of proliferation |

| MDA-MB-231 | 0.1 | Induction of apoptosis |

| H146 Xenograft | N/A | Tumor regression via apoptosis |

Comparison with Similar Compounds

Structural and Functional Analogues

Key iodobenzamide derivatives with documented biological activity include:

Key Research Findings

Substituent Effects on Pharmacokinetics

- Acetamido Groups: Compound 6 (4-acetamido) achieved 23.2% ID/g melanoma uptake at 6 hours post-injection, outperforming non-acetamido analogues. This suggests acetamido groups improve metabolic stability and tumor retention .

- Methoxy Groups: IMBA’s 4-methoxy substituent slowed metabolism, correlating with prolonged melanoma uptake (16.6% ID/g) .

- Iodo Position : 2-iodo derivatives (e.g., BZA2) showed higher specificity than 4-iodo (BZA) or 3-iodo (IMBA) variants in clinical trials .

Clinical Utility

- BZA2: Demonstrated 81% diagnostic sensitivity and 100% specificity in Phase II/III trials for melanoma .

Metabolic and Mechanistic Insights

- Non-Receptor Mediated Uptake: Melanoma uptake of iodobenzamides correlates with melanin binding rather than sigma-receptor affinity. For example, Compound 6 (Ki = 5.19 µM for σ1-receptors) showed similar uptake to IMBA (Ki = 0.278 µM), debunking receptor-driven mechanisms .

- Dosage Effects : Increasing unlabeled BZA enhanced labeled BZA uptake, suggesting saturable melanin-binding pathways .

Limitations and Gaps

- N-(3-Acetamidophenyl)-2-iodobenzamide : Direct data on this compound are absent. The 3-acetamido position (vs. 4-acetamido in Compound 6) may alter steric effects or binding kinetics, necessitating targeted studies.

- Halogen Substitution : Replacing iodine with bromine (e.g., in 2-bromo-benzamide) reduced reaction efficiency in synthesis but biological implications remain unclear .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for preparing N-(3-acetamidophenyl)-2-iodobenzamide with high purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of 3-acetamidoaniline with 2-iodobenzoyl chloride. Key steps include:

- Substitution reactions : Use of alkaline conditions to promote amide bond formation.

- Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) to remove unreacted intermediates.

- Critical parameters : Temperature control (60–80°C), anhydrous solvents (e.g., DMF or THF), and stoichiometric excess of acylating agents to maximize yield .

Characterization via NMR (1H/13C) and HPLC (>95% purity) is essential to confirm structural integrity .

Q. Which spectroscopic and computational techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H NMR (δ 7.5–8.2 ppm for aromatic protons; δ 2.1 ppm for acetamide methyl group) and 13C NMR (δ 170 ppm for carbonyl) confirm regiochemistry .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (calculated [M+H]+: ~395.2 g/mol) .

- Computational Analysis : Density Functional Theory (DFT) predicts molecular geometry, while topological polar surface area (145 Ų) and logP (~2.5) inform solubility and permeability .

Q. How can initial biological activity screening be designed for this compound?

- Methodological Answer :

- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to assess cytotoxicity (IC50 values).

- Target identification : Radiolabeled iodine (125I) derivatives enable tracking in biodistribution studies, as seen in analogous iodobenzamide-based imaging agents .

- Controls : Compare with structurally related compounds (e.g., 2-iodo-N-isopropylbenzamide) to isolate structure-activity relationships .

Advanced Research Questions

Q. How can Quantitative Structure-Activity Relationship (QSAR) models optimize the bioactivity of this compound derivatives?

- Methodological Answer :

- Descriptor selection : Use steric (molar refractivity), electronic (Hammett σ constants), and hydrophobic (logP) parameters to correlate substituent effects.

- Case study : Introducing electron-withdrawing groups (e.g., nitro) at the 3-acetamido position enhances binding to melanin in melanoma imaging, as shown in iodobenzamide derivatives .

- Validation : Cross-validate QSAR predictions with in vivo efficacy studies to prioritize synthetic targets .

Q. What reaction mechanisms govern the oxidative stability of the 2-iodobenzamide moiety in catalytic applications?

- Methodological Answer :

- Oxidation pathways : Under mild conditions (e.g., Oxone® in acetonitrile/water), 2-iodobenzamide oxidizes to 2-iodoxybenzamide, a reactive intermediate for alcohol oxidation .

- Kinetic studies : Monitor reaction progress via 1H NMR to quantify intermediate formation (e.g., iodine(III) species).

- Catalytic cycle : Stabilize hypervalent iodine intermediates using electron-donating substituents (e.g., methoxy groups) .

Q. How can crystallographic data resolve contradictions in reported biological activity profiles?

- Methodological Answer :

- X-ray crystallography : Resolve hydrogen-bonding networks (e.g., R44(24) ring motifs in N-arylbenzamides) to explain variability in solubility and target binding .

- Case study : Crystal structures of N-(2-nitrophenyl)-2-iodobenzamide reveal π-π stacking interactions that enhance stability in biological matrices .

- Data reconciliation : Compare diffraction patterns with computational models (Mercury Software) to validate polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.